CGP46381 CGP46381 CGP 46381 is a brain penetrant, selective GABAB receptor antagonist (IC50 = 4.9 μM).
Brand Name: Vulcanchem
CAS No.: 123691-14-5
VCID: VC0523323
InChI: InChI=1S/C10H22NO2P/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h10H,1-9,11H2,(H,12,13)
SMILES: C1CCC(CC1)CP(=O)(CCCN)O
Molecular Formula: C10H22NO2P
Molecular Weight: 219.26 g/mol

CGP46381

CAS No.: 123691-14-5

Cat. No.: VC0523323

Molecular Formula: C10H22NO2P

Molecular Weight: 219.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CGP46381 - 123691-14-5

CAS No. 123691-14-5
Molecular Formula C10H22NO2P
Molecular Weight 219.26 g/mol
IUPAC Name 3-aminopropyl(cyclohexylmethyl)phosphinic acid
Standard InChI InChI=1S/C10H22NO2P/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h10H,1-9,11H2,(H,12,13)
Standard InChI Key XOESDNIUAWGCLU-UHFFFAOYSA-N
SMILES C1CCC(CC1)CP(=O)(CCCN)O
Canonical SMILES C1CCC(CC1)CP(=O)(CCCN)O
Appearance Solid powder

Chemical and Physicochemical Profile

CGP46381 is characterized by a phosphinic acid backbone coupled to cyclohexylmethyl and aminopropyl groups, conferring both hydrophilicity and lipid solubility. This balance enables its penetration into the central nervous system following systemic administration . Key physicochemical parameters include:

PropertyValueSource
Molecular Weight219.26 g/mol
Solubility<21.93 mg/mL in H₂O
Storage ConditionsRoom temperature
Purity≥98%
IC₅₀ (GABA-B Receptor)4.9 μM

The compound’s stability under ambient conditions and aqueous solubility facilitate its use in in vivo and in vitro studies. X-ray crystallography of the GABA-B receptor heterodimer (GBR1/GBR2) reveals that CGP46381 binds within the interdomain crevice of GBR1, stabilizing an open conformational state that prevents receptor activation .

Pharmacological Activity and Selectivity

CGP46381 exhibits high selectivity for GABA-B receptors over GABA-A receptors, with no significant activity at concentrations up to 100 μM in electrophysiological assays . This specificity is critical for interpreting its effects in complex neural circuits. In guinea pig models of form-deprivation myopia (FDM), subconjunctival administration of 2% CGP46381 reduced axial elongation by 75% compared to saline controls (−1.08 ± 0.40 D vs. −4.33 ± 0.67 D; P < 0.01) . The drug’s efficacy correlated with inhibition of vitreous chamber depth elongation (0.02 ± 0.01 mm vs. 0.08 ± 0.01 mm in controls), suggesting a role for GABA-B signaling in ocular growth regulation .

Mechanisms of Action in Neuronal Systems

Vestibular Afferent Signaling

In the vestibular system, CGP46381 alters the temporal dynamics of primary afferent neurons. Suction electrode recordings from fish semicircular canal afferents showed that systemic administration reduced the gain slope of neural responses by 81% (from 1.0 to 0.19) within 15 minutes, effectively converting acceleration-coding units into velocity-sensitive profiles . This shift was attributed to the blockade of inhibitory GABA-B receptors, which normally introduce a mathematical derivative component into afferent signaling . Single-unit recordings confirmed that CGP46381 prolongs adaptation time constants during step displacements, consistent with disrupted feedback inhibition .

Receptor Activation Dynamics

Structural studies of the GABA-B heterodimer demonstrate that CGP46381 binds to GBR1’s Venus flytrap (VFT) domain, preventing domain closure upon agonist binding . Unlike agonists such as baclofen, which induce a 70° rotation of the GBR1 VFT lobe, antagonists like CGP46381 maintain the open conformation, thereby stabilizing the inactive receptor state . This mechanism explains its inverse efficacy in functional assays.

Therapeutic Applications and Preclinical Findings

Myopia Prevention

The dose-dependent inhibition of FDM in guinea pigs highlights CGP46381’s potential as a myopia control agent. At 2%, it suppressed axial elongation by 0.11 mm over 11 days, compared to 0.13 mm in saline-treated eyes . These effects were mediated through GABA-B receptors in the retina or sclera, though the exact cellular targets remain under investigation .

Neurological Disorders

Structural Insights from Crystallography

The GABA-B receptor’s heterodimeric structure (GBR1/GBR2) reveals a unique activation mechanism. In the antagonist-bound state (PDB: 4MQE), CGP46381 occupies a pocket lined by residues Ser₃₀₀, Tyr₇₀₆, and Asp₇₀₈ of GBR1, forming hydrogen bonds that prevent lobe closure . This binding mode contrasts with agonists like GABA, which induce a 12 Å movement of the GBR1 VFT domain to engage GBR2 . The antagonist-receptor complex maintains a solvent-accessible interface between subunits, precluding G-protein activation .

Synthesis and Stability Considerations

CGP46381 is synthesized via a multi-step route beginning with cyclohexylmethyl chloride and triethyl phosphite, yielding cyclohexylmethylphosphonic acid. Subsequent reaction with 3-aminopropyl chloride under basic conditions produces the final phosphinic acid derivative. The compound is stable at room temperature for ≥6 months but degrades under strong acidic or alkaline conditions, limiting its use in prolonged in vitro assays .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator